molecular formula C18H19NO7S3 B2970076 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 896330-30-6

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2970076
CAS RN: 896330-30-6
M. Wt: 457.53
InChI Key: YKXVHKAELVODDM-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as FTY720 and is used in scientific research for its immunosuppressive properties. This compound has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as multiple sclerosis and psoriasis.

Scientific Research Applications

Polymer Functionalization

Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), a related compound, demonstrates the potential of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide for polymer functionalization. This substance, synthesized via thiol-ene photopolymerization, exhibits high solubility in various organic solvents and can be deprotected to yield a polymer soluble in substances like DMSO, acetic acid, and ethanol. Both its N-tosylated and deprotected forms are hydrophobic, with significant thermal stability, suggesting similar properties for N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide in polymer applications (Hori, Pei, Kumagai, & Sasanuma, 2011).

Crystal Structure Analysis

A study on N-Phenylbenzenesulfonamides, closely related to the compound , offers insights into crystal structures and hydrogen bonding patterns. Analysis of secondary aromatic sulfonamides with various substituents showed predominant intermolecular hydrogen bonding, leading to various patterns like dimeric, zigzag, and helical. This indicates the potential for N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide to exhibit similar crystalline properties, useful in material science and pharmacology (Kikkawa et al., 2019).

Enzyme Inhibition

A related study on sulfonamide derivatives highlighted their potential as enzyme inhibitors. Compounds structurally similar to N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide showed significant inhibitory effects against enzymes like acetyl- and butyrylcholinesterase. This suggests possible applications in therapeutic agents, particularly in treating conditions like Alzheimer's disease (Hussain et al., 2017).

Supramolecular Architectures

Research on N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to the target compound, explored different supramolecular architectures mediated by weak interactions. This study revealed varying molecular conformations stabilized by interactions like C-H...O, suggesting the potential of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide in forming diverse molecular structures with potential applications in drug design and material sciences (Shakuntala et al., 2017).

Heavy Metal Sensors

The development of bis-sulfonamides for heavy metal sensors offers a glimpse into the potential applications of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide in environmental and healthcare fields. A study using similar compounds synthesized environmentally friendly molecules showing high sensitivity and dynamic concentration ranges for detecting cobalt ions (Sheikh et al., 2016).

Therapeutic Agents Synthesis

Research on the synthesis of furan and thiophene-based sulfonamides, similar to the compound , highlights the potential for developing therapeutic agents. Studies focused on coupling reactions and structural analysis, suggesting that N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide could be a valuable candidate in the synthesis of novel pharmaceuticals (Abbasi et al., 2019).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S3/c1-24-13-7-8-14(25-2)16(11-13)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXVHKAELVODDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

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